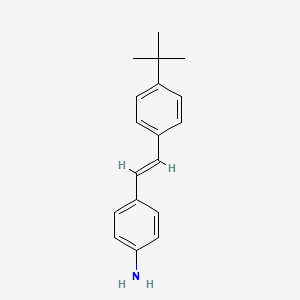

trans-4'-tert-Butyl-4-aminostilbene

Description

Properties

CAS No. |

74518-99-3 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

4-[(E)-2-(4-tert-butylphenyl)ethenyl]aniline |

InChI |

InChI=1S/C18H21N/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,19H2,1-3H3/b5-4+ |

InChI Key |

VBNWLFYEKRDPCK-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Approaches

2.1.1 Aldehyde and Aniline Condensation Followed by Reduction

- A common synthetic route involves the condensation of 4-tert-butylbenzaldehyde with aniline to form an imine (Schiff base) intermediate.

- This intermediate is then reduced, typically by catalytic hydrogenation or chemical reducing agents, to yield the trans-4'-tert-butyl-4-aminostilbene.

- This method is analogous to the synthesis of related stilbene derivatives such as trans-4'-sec-butyl-4-aminostilbene, where the reaction proceeds under basic or neutral conditions to favor the trans isomer.

$$

\text{4-tert-butylbenzaldehyde} + \text{aniline} \xrightarrow{\text{condensation}} \text{Schiff base} \xrightarrow{\text{reduction}} \text{trans-4'-tert-butyl-4-aminostilbene}

$$

- The reaction conditions must be optimized to prevent over-reduction or side reactions.

- Purification typically involves recrystallization or chromatography to isolate the trans isomer with high purity.

Wittig and Horner–Wadsworth–Emmons Olefination

- Stilbenes are often synthesized via olefination reactions between phosphonium ylides or phosphonate-stabilized carbanions and aromatic aldehydes.

- For trans-4'-tert-butyl-4-aminostilbene, the reaction of a phosphonium salt derived from 4-aminobenzyl or related precursors with 4-tert-butylbenzaldehyde under Wittig conditions can yield the trans isomer selectively.

- The Horner–Wadsworth–Emmons (HWE) reaction offers better stereocontrol and milder conditions, often producing the E (trans) isomer predominantly.

- High stereoselectivity favoring the trans isomer.

- Compatibility with various functional groups, including amino substituents, when protected or under controlled conditions.

McMurry Coupling of Aromatic Aldehydes

- The McMurry reaction involves the reductive coupling of two aromatic aldehydes using low-valent titanium reagents (e.g., TiCl4 with Zn or LiAlH4).

- For trans-4'-tert-butyl-4-aminostilbene, coupling 4-tert-butylbenzaldehyde with 4-aminobenzaldehyde or their protected derivatives can yield the stilbene core.

- This method is known for producing stilbenes with high trans selectivity due to the thermodynamic stability of the E isomer.

- Amino groups may require protection to avoid side reactions.

- Reaction conditions are strongly reducing and may affect sensitive substituents.

Palladium-Catalyzed Cross-Coupling Reactions

- Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as the Heck reaction or Suzuki coupling to construct stilbene derivatives.

- For example, coupling a 4-aminophenylboronic acid or its protected form with 4-tert-butyl-substituted aryl halides under Pd catalysis can afford the trans-4'-tert-butyl-4-aminostilbene.

- These methods allow for late-stage functionalization and high stereoselectivity.

Reaction Conditions and Optimization

Research Findings and Analytical Characterization

- Stereochemistry Confirmation: NMR spectroscopy (¹H, ¹³C, NOESY) and X-ray crystallography are used to confirm the trans configuration and substitution pattern.

- Purity Assessment: High-performance liquid chromatography (HPLC) and melting point analysis ensure the isolation of the pure trans isomer.

- Photostability and Reactivity: The trans isomer exhibits greater photostability and biological activity compared to the cis isomer, which is relevant for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4’-tert-Butyl-4-aminostilbene can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various hydrogenated products.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Hydrogenated stilbene derivatives.

Substitution: Halogenated stilbene derivatives.

Scientific Research Applications

Chemistry: trans-4’-tert-Butyl-4-aminostilbene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential medicinal applications of trans-4’-tert-Butyl-4-aminostilbene, including its use as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trans-4’-tert-Butyl-4-aminostilbene involves its interaction with various molecular targets. It can undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules, leading to various biological effects . The pathways involved include N-oxidation and subsequent binding to hemoglobin, which can affect the availability and reactivity of the compound in biological systems.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Analogs :

trans-4'-Brom-3-stilbazol (from Balanophonin Datasheet): Features a bromine substituent at the 4'-position and a pyridinium moiety. Unlike trans-4'-tert-Butyl-4-aminostilbene, this compound lacks the amino group and instead includes a charged heterocyclic system, significantly altering solubility and reactivity .

For example, a tert-butyl group at C4 in 2-t-butyl-1,3-oxathiane induces a normal Perlin effect, contrasting with the reverse effect seen in non-bulky substituents .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| trans-4'-tert-Butyl-4-aminostilbene | 4'-tert-Butyl, 4-NH₂ | Enhanced steric bulk, potential for hydrogen bonding, planar trans-configuration |

| trans-4'-Brom-3-stilbazol | 4'-Br, pyridinium moiety | High polarity, reduced solubility in non-polar solvents, UV/Vis activity |

| 2-t-butyl-1,3-oxathiane | 2-tert-Butyl | Normal Perlin effect in NMR, increased steric hindrance at C4 |

Spectroscopic and Electronic Comparisons

- NMR Spectroscopy: In trans-4'-tert-Butyl-4-aminostilbene, the tert-butyl group at the 4'-position creates a steric shield, likely reducing ring flexibility and influencing coupling constants in $^{1}\text{H}$- and $^{13}\text{C}$-NMR. This contrasts with cis/trans-4,6-dimethyl-1,3-oxathianes, where methyl groups at C4 and C6 produce distinct Perlin effects depending on substituent orientation .

- UV/Vis Absorption: The amino group in trans-4'-tert-Butyl-4-aminostilbene may enhance conjugation across the stilbene backbone, red-shifting absorption compared to non-aminated analogs like trans-4'-Brom-3-stilbazol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.